REACTION_CXSMILES
|
[CH:1](O)=O.[CH3:4][NH:5][C:6]([O:8][N:9]=[CH:10][C:11]([CH3:15])(SC)[CH3:12])=[O:7].OO.[S:18](=[O:22])(=O)(O)[OH:19]>C(Cl)Cl>[CH3:4][NH:5][C:6]([O:8][N:9]=[CH:10][C:11]([CH3:15])([S:18]([CH3:1])(=[O:22])=[O:19])[CH3:12])=[O:7]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)ON=CC(C)(SC)C
|
Name
|
|
Quantity
|
70 g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
65 (± 5) g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for an additional 2.5 hours at 40.45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the course of addition
|
Type
|
CUSTOM
|
Details
|
rose from 25° to 40° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise at a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain the
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid reaction product
|
Type
|
WASH
|
Details
|
was then washed with 25-30 grams of cold water
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)ON=CC(C)(S(=O)(=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |